BDP R6G amine

Vue d'ensemble

Description

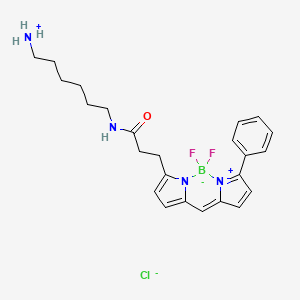

BDP R6G amine is a borondipyrromethene-based fluorophore featuring an amine group. This compound is known for its high extinction coefficient and excellent quantum yield, making it highly photostable. It is particularly useful in fluorescence polarization assays due to its long excited state lifetime .

Méthodes De Préparation

BDP R6G amine can be synthesized through various methods, including copper-catalyzed click chemistry. The compound features a terminal alkyne suitable for this type of reaction. The preparation involves reacting borondipyrromethene with an amine group and a terminal alkyne under specific conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

BDP R6G amine undergoes several types of chemical reactions:

Substitution Reactions: The amine group allows for reactions with carboxylic acids, activated NHS esters, and other carbonyl groups.

Click Chemistry: The terminal alkyne group is suitable for copper-catalyzed click chemistry, enabling the formation of stable triazole linkages.

Conjugation Reactions: The compound can be conjugated with various electrophiles, making it versatile for labeling applications.

Common reagents used in these reactions include copper catalysts, carboxylic acids, and NHS esters. The major products formed are typically conjugated fluorophores used in various labeling and detection applications.

Applications De Recherche Scientifique

BDP R6G amine has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of BDP R6G amine involves its ability to absorb light at a specific wavelength (530 nm) and emit light at a different wavelength (548 nm). This property is due to the borondipyrromethene core, which allows for efficient energy transfer and fluorescence . The amine group facilitates conjugation with other molecules, enabling targeted labeling and detection.

Comparaison Avec Des Composés Similaires

BDP R6G amine is often compared with other borondipyrromethene dyes and rhodamine 6G derivatives. Similar compounds include:

BDP R6G alkyne: A terminal alkyne derivative used for click chemistry.

BDP R6G azide: Suitable for copper-free click chemistry.

BDP R6G carboxylic acid: A free carboxylic acid derivative used for conjugation with amines.

BDP R6G NHS ester: Used for labeling proteins and nucleic acids.

This compound stands out due to its high quantum yield and photostability, making it particularly useful for long-term imaging and detection applications.

Activité Biologique

BDP R6G amine, a derivative of the borondipyrromethene (BODIPY) family, is recognized for its significant role as a fluorescent dye in various biological applications. This compound is characterized by its unique structural properties, which facilitate its use in advanced imaging techniques and bioconjugation strategies. The following sections detail its biological activity, including spectral properties, applications, and relevant case studies.

- Molecular Formula : C₂₄H₂₉BF₂N₄O

- Molecular Weight : 438.32 g/mol

- CAS Number : 2183473-05-2

- Excitation/Emission Wavelengths :

This compound features an amine group that enhances its reactivity, making it suitable for conjugation with various biomolecules through methods such as copper-catalyzed click chemistry. This property is particularly advantageous for labeling proteins and nucleic acids in live-cell imaging and other biological assays .

Spectral Characteristics

This compound exhibits superior spectral properties compared to traditional fluorophores like fluorescein and rhodamine. Its narrow emission bandwidth, high extinction coefficient, and substantial fluorescence quantum yield make it an excellent candidate for sensitive detection methods:

| Property | Value |

|---|---|

| Excitation Wavelength | 530 nm |

| Emission Wavelength | 548 nm |

| Quantum Yield | High |

| Stokes Shift | Moderate |

These characteristics enable this compound to be utilized effectively in fluorescence microscopy and flow cytometry applications .

Biological Applications

This compound's versatility allows it to be employed in various biological contexts:

- Fluorescent Labeling : The amine group can react with electrophiles, facilitating the conjugation to proteins or other biomolecules.

- Live-Cell Imaging : Its favorable spectral properties make it suitable for real-time imaging of cellular processes.

- Enzymatic Transamination : The compound can serve as a substrate in enzymatic reactions involving transaminases, expanding its utility in metabolic studies .

Case Studies

-

Protein Labeling for Cellular Imaging :

In a study published by Thermo Fisher Scientific, this compound was utilized to label peptides for high-throughput screening assays. The fluorescent properties allowed researchers to track peptide interactions with G protein-coupled receptors (GPCRs) effectively . -

Metabolic Incorporation into Proteins :

This compound has been conjugated to aminoacyl tRNAs for metabolic incorporation into proteins during in vitro translation. This method demonstrates the potential of BDP derivatives in studying protein synthesis and function within cellular systems . -

Detection of Reactive Oxygen Species (ROS) :

Research has indicated that this compound can be used to monitor lipid oxidation in live cells through ratiometric measurements of fluorescence changes upon peroxidation, showcasing its application in oxidative stress studies .

Propriétés

IUPAC Name |

6-[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYJFICGJSOWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30BClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.